

A comparative analysis of the AID and AID2 systems for protein degradation.

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Compound of Interest

Compound Name: 5-Adamantyl-IAA

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A Comparative Analysis of the AID and AID2 Systems for Protein Degradation

A Head-to-Head Guide for Researchers

The ability to conditionally deplete specific proteins is a cornerstone of modern biological research, enabling the elucidation of protein function with temporal control. The Auxin-Inducible Degron (AID) system has emerged as a powerful tool for achieving rapid and reversible protein degradation. The development of its second iteration, the AID2 system, has addressed several limitations of the original, offering researchers a more precise and potent tool. This guide provides a detailed comparison of the AID and AID2 systems, supported by experimental data, to aid researchers in selecting the optimal system for their experimental needs.

Mechanism of Action: An Evolutionary Step Forward

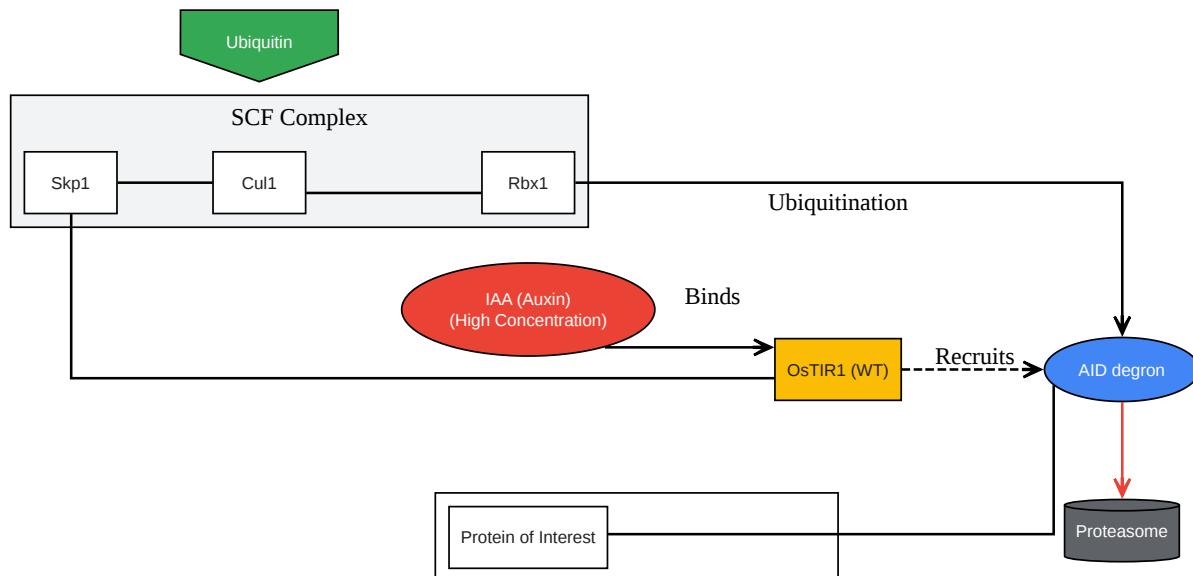
Both the AID and AID2 systems leverage the plant-specific F-box protein TIR1, which, in the presence of the plant hormone auxin, recruits a target protein for ubiquitination and subsequent proteasomal degradation. The target protein is endogenously tagged with a small degron sequence.

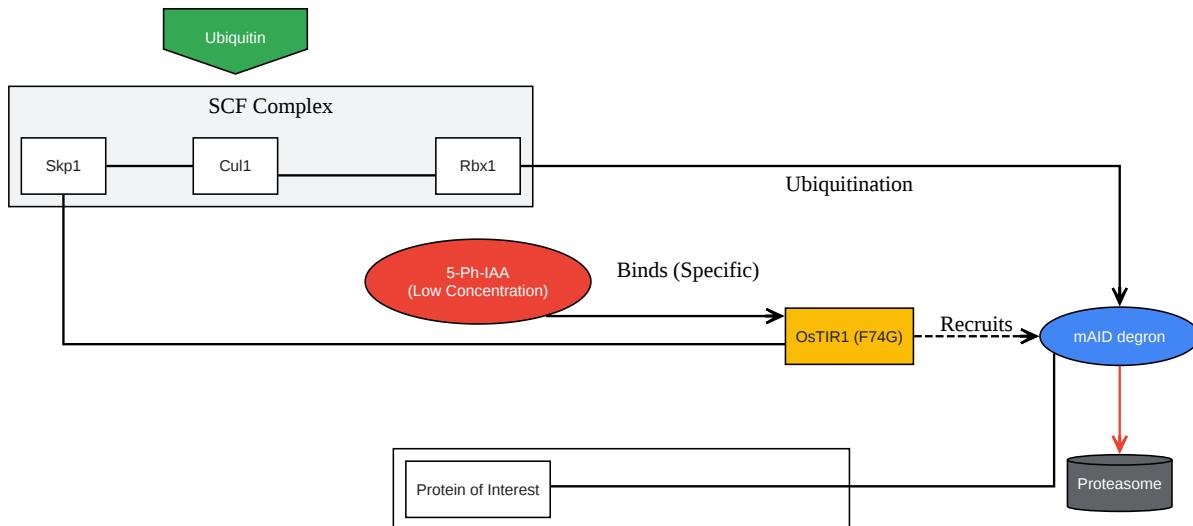
The original AID system utilizes the wild-type TIR1 protein from *Oryza sativa* (OsTIR1) and the natural auxin, indole-3-acetic acid (IAA).^{[1][2][3]} A key limitation of this system is the high concentration of IAA required to induce degradation, which can lead to off-target effects and toxicity, particularly *in vivo*.^[4] Furthermore, the wild-type OsTIR1 can exhibit a basal level of

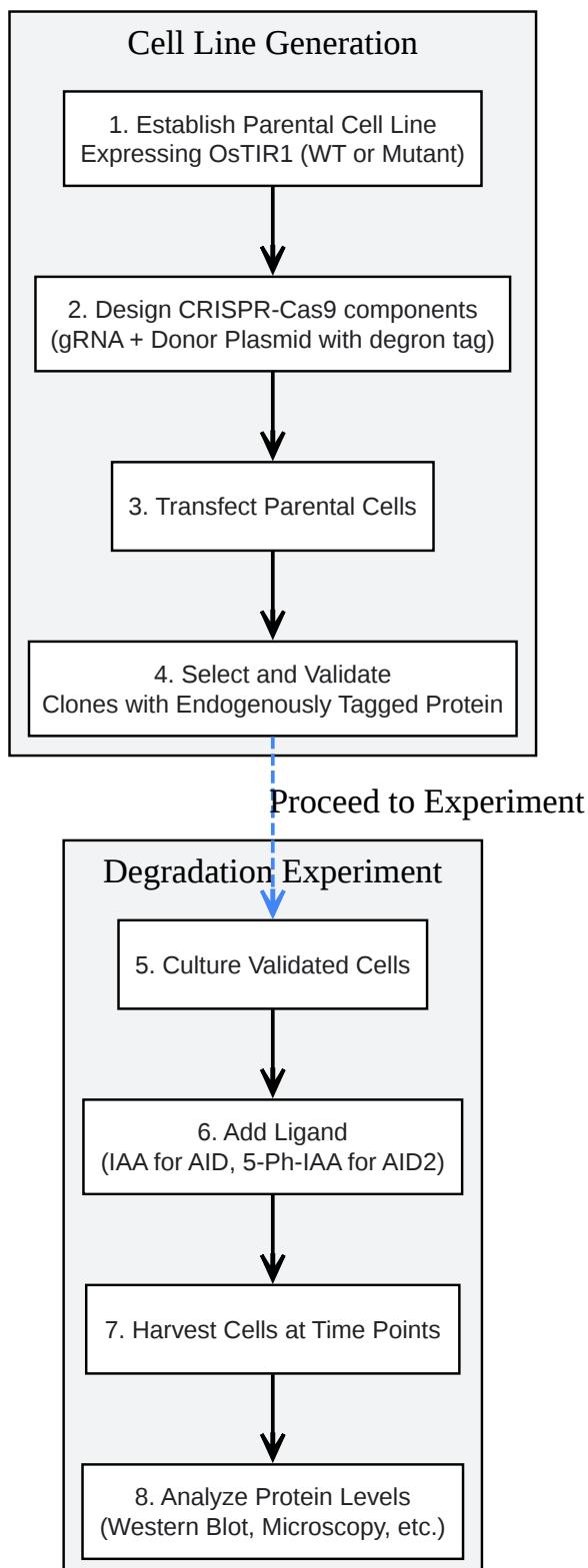
interaction with the degron-tagged protein even in the absence of auxin, resulting in "leaky" degradation of the target protein.[5][6]

The AID2 system overcomes these challenges through a "bump-and-hole" strategy.[6] It employs a mutant version of OsTIR1, typically OsTIR1(F74G), which contains a mutation in the auxin-binding pocket.[5][6] This mutation prevents the efficient binding of natural auxin. To induce degradation, a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), is used. [5][6][7] The bulkier 5-Ph-IAA perfectly fits into the engineered pocket of the mutant OsTIR1, leading to a highly specific and efficient interaction. This specificity significantly reduces leaky degradation and allows for the use of much lower, less toxic concentrations of the inducing ligand.[8][5][6]

Signaling Pathway Diagrams





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